3-Methylcyclopropane-1,2-dicarbohydrazide
Overview
Description
3-Methylcyclopropane-1,2-dicarbohydrazide is a chemical compound with the molecular formula C6H12N4O2 and a molecular weight of 172.19 g/mol It is a derivative of cyclopropane, characterized by the presence of two carbohydrazide groups attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclopropane-1,2-dicarbohydrazide typically involves the reaction of 3-methylcyclopropane-1,2-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired dicarbohydrazide derivative . The reaction can be represented as follows:
3-Methylcyclopropane-1,2-dicarboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The carbohydrazide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygenated derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-Methylcyclopropane-1,2-dicarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, including its use in anticancer and antimicrobial treatments.
Industry: It is used in the production of specialty chemicals and materials, including corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-Methylcyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,2-dicarbohydrazide: Similar structure but lacks the methyl group.
Cyclopropane-1,1-dicarbohydrazide: Different substitution pattern on the cyclopropane ring.
3-Methylcyclopropane-1,1-dicarbohydrazide: Similar structure but different substitution pattern.
Uniqueness
3-Methylcyclopropane-1,2-dicarbohydrazide is unique due to the presence of the methyl group on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications .
Properties
IUPAC Name |
3-methylcyclopropane-1,2-dicarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-2-3(5(11)9-7)4(2)6(12)10-8/h2-4H,7-8H2,1H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPOBFBMSHYEPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384712 | |
Record name | 3-methylcyclopropane-1,2-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649550-13-0 | |
Record name | 3-methylcyclopropane-1,2-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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